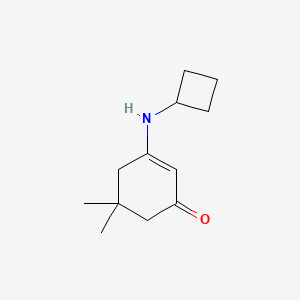![molecular formula C12H16ClNO2 B8352025 ethyl 2-[(4-chlorophenyl)amino]-2-methylpropanoate](/img/structure/B8352025.png)
ethyl 2-[(4-chlorophenyl)amino]-2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ethyl 2-[(4-chlorophenyl)amino]-2-methylpropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a 2-methylpropanoate backbone, with a 4-chlorophenylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(4-chlorophenyl)amino]-2-methylpropanoate typically involves the esterification of 2-(4-chlorophenylamino)-2-methylpropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
ethyl 2-[(4-chlorophenyl)amino]-2-methylpropanoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The 4-chlorophenylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed
Hydrolysis: 2-(4-chlorophenylamino)-2-methylpropanoic acid and ethanol.
Reduction: 2-(4-chlorophenylamino)-2-methylpropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
ethyl 2-[(4-chlorophenyl)amino]-2-methylpropanoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand the interaction of esters with biological systems and their potential biological activities.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-[(4-chlorophenyl)amino]-2-methylpropanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis in biological systems, releasing the active 2-(4-chlorophenylamino)-2-methylpropanoic acid, which may interact with enzymes or receptors. The 4-chlorophenylamino group can also participate in binding interactions with biological macromolecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(4-bromophenylamino)-2-methylpropanoate
- Ethyl 2-(4-fluorophenylamino)-2-methylpropanoate
- Ethyl 2-(4-methylphenylamino)-2-methylpropanoate
Uniqueness
ethyl 2-[(4-chlorophenyl)amino]-2-methylpropanoate is unique due to the presence of the 4-chlorophenylamino group, which imparts distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for specific applications in medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C12H16ClNO2 |
|---|---|
Molecular Weight |
241.71 g/mol |
IUPAC Name |
ethyl 2-(4-chloroanilino)-2-methylpropanoate |
InChI |
InChI=1S/C12H16ClNO2/c1-4-16-11(15)12(2,3)14-10-7-5-9(13)6-8-10/h5-8,14H,4H2,1-3H3 |
InChI Key |
DIOFGYDXXLGDDW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C)NC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[Ethyl-(1-methyl-prop-2-ynyl)-amino]-ethanol](/img/structure/B8351982.png)





![1-[2-(4-Benzyl-1-piperazinyl)ethyl]cyclopentylamine](/img/structure/B8352019.png)

![(S)-2-Methyl-[1,4]bipiperidinyl](/img/structure/B8352035.png)

